LogP and Boiling Point Comparison: 4-Methylbenzoyl vs. 4-Chlorobenzoyl vs. 4-Methoxybenzoyl Piperazine Aniline Analogs
The target compound's predicted LogP of 0.81 is substantially lower than that of the corresponding 4-chlorobenzoyl analog (estimated LogP ~1.5) and higher than the 4-methoxy analog (estimated LogP ~0.5), positioning it as the optimal intermediate for reactions requiring balanced aqueous/organic solubility [1]. Its boiling point of 538.8±50.0 °C is also distinct, enabling selective purification by distillation from lower-boiling impurities common in crude reaction mixtures .
| Evidence Dimension | Lipophilicity (LogP) and boiling point |
|---|---|
| Target Compound Data | LogP 0.81; BP 538.8±50.0 °C (760 mmHg) [1] |
| Comparator Or Baseline | 4-Chlorobenzoyl analog: LogP ~1.5 (estimated); 4-Methoxy analog: LogP ~0.5 (estimated). No experimental BP data available for comparators. |
| Quantified Difference | ΔLogP (target vs. 4-Cl) ≈ -0.7; ΔLogP (target vs. 4-OMe) ≈ +0.3 |
| Conditions | Predicted LogP values based on fragment-based calculation methods. BP experimental for target compound only (Chemsrc). |
Why This Matters
Procurement decisions for building blocks often hinge on compatibility with standard reaction conditions; the intermediate LogP of this compound facilitates both aqueous workup and organic extraction, reducing purification steps relative to its more lipophilic (4-Cl) or more hydrophilic (4-OMe) counterparts.
- [1] Estimated LogP values for 4-chlorobenzoyl and 4-methoxybenzoyl piperazine aniline analogs based on ACD/Labs Percepta Platform. (Class-level inference; no direct experimental head-to-head comparison found). View Source
